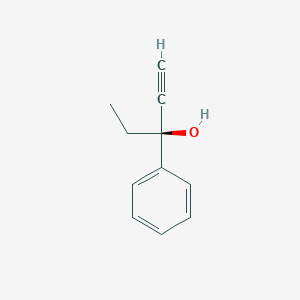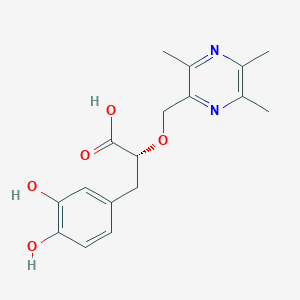
(R)-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid is a complex organic compound that features both phenolic and pyrazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid typically involves multi-step organic reactions. The starting materials often include a phenolic compound and a pyrazine derivative. The key steps may involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the phenolic compound to prevent unwanted reactions.
Formation of the Propanoic Acid Backbone: Using reagents such as Grignard reagents or organolithium compounds to form the propanoic acid backbone.
Coupling Reaction: Coupling the phenolic and pyrazine moieties using a suitable coupling agent like EDCI or DCC.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the pyrazine ring or the propanoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction could lead to various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: The phenolic groups may confer antioxidant properties.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The phenolic groups could interact with free radicals, neutralizing them and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-dimethylpyrazin-2-yl)methoxy)propanoic acid
- ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyridin-2-yl)methoxy)propanoic acid
Uniqueness
The unique combination of phenolic and pyrazine groups in ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid may confer specific properties such as enhanced antioxidant activity or unique binding affinities in biological systems.
Propiedades
Fórmula molecular |
C17H20N2O5 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(3,5,6-trimethylpyrazin-2-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C17H20N2O5/c1-9-10(2)19-13(11(3)18-9)8-24-16(17(22)23)7-12-4-5-14(20)15(21)6-12/h4-6,16,20-21H,7-8H2,1-3H3,(H,22,23)/t16-/m1/s1 |
Clave InChI |
WYEISAOVMKHPCG-MRXNPFEDSA-N |
SMILES isomérico |
CC1=C(N=C(C(=N1)C)CO[C@H](CC2=CC(=C(C=C2)O)O)C(=O)O)C |
SMILES canónico |
CC1=C(N=C(C(=N1)C)COC(CC2=CC(=C(C=C2)O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


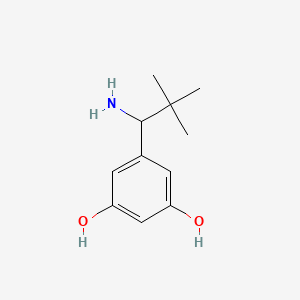
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
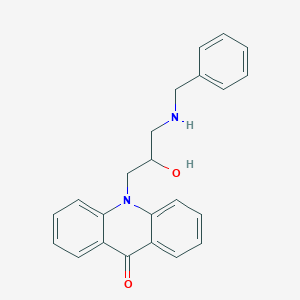

![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
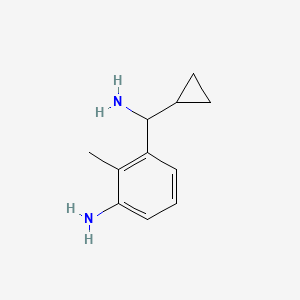
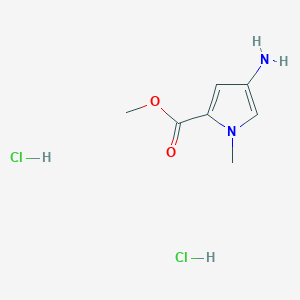
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
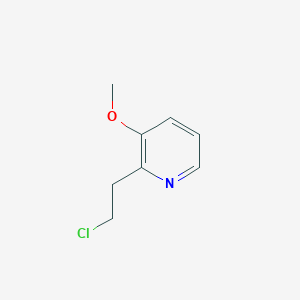
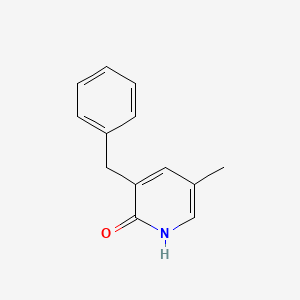
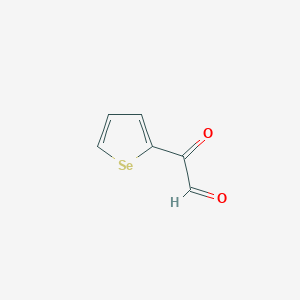
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
